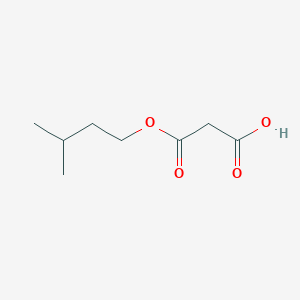

3-(3-Methylbutoxy)-3-oxopropanoic acid

Beschreibung

3-(3-Methylbutoxy)-3-oxopropanoic acid is a β-keto acid derivative characterized by a 3-methylbutoxy substituent attached to the β-carbon of the propanoic acid backbone. This compound belongs to a broader class of β-keto acids, which are pivotal in organic synthesis, medicinal chemistry, and metabolic studies due to their reactive keto and carboxylic acid functional groups.

Eigenschaften

IUPAC Name |

3-(3-methylbutoxy)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(2)3-4-12-8(11)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUWKLPBSLHIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutoxy)-3-oxopropanoic acid typically involves the reaction of chloroacetic acid with isoamyl alcohol in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting sodium amylglycolate is then treated with allyl alcohol to produce the desired compound .

Industrial Production Methods

Industrial production methods for 3-(3-Methylbutoxy)-3-oxopropanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylbutoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylbutoxy)-3-oxopropanoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(3-Methylbutoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in β-Keto Acids

The following table compares key structural and functional differences between 3-(3-Methylbutoxy)-3-oxopropanoic acid and related compounds:

Physicochemical Properties

- Solubility and Stability :

- Compounds with bulky substituents (e.g., tert-butoxy , 3-methylbutoxy) exhibit lower solubility in polar solvents due to increased hydrophobicity.

- Brominated or chlorinated aryl derivatives (e.g., ) show enhanced stability under acidic conditions but may decompose under UV light due to halogen bonds.

- Thermal Behavior :

- tert-Butoxy analog decomposes at 143–145°C , while ethoxy derivatives (e.g., ) are more thermally stable due to smaller substituents.

Biologische Aktivität

3-(3-Methylbutoxy)-3-oxopropanoic acid, with the chemical formula CHO, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding the biological properties of this compound can provide insights into its possible therapeutic applications.

Chemical Structure and Properties

The structure of 3-(3-Methylbutoxy)-3-oxopropanoic acid features a keto group adjacent to a carboxylic acid, which is significant for its reactivity and biological interactions. The presence of the 3-methylbutoxy group may influence its solubility and interaction with biological membranes.

1. Enzyme Inhibition

Research indicates that 3-(3-Methylbutoxy)-3-oxopropanoic acid exhibits significant inhibitory activity against various enzymes. For instance, it has been shown to inhibit certain kinases, which are crucial in signaling pathways related to cell growth and metabolism. This inhibition may suggest potential applications in cancer therapy, where kinase activity is often dysregulated.

2. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are vital for protecting cells from oxidative stress. This activity can be particularly relevant in neurodegenerative diseases, where oxidative damage plays a significant role.

3. Cytotoxic Effects

In vitro studies have shown that 3-(3-Methylbutoxy)-3-oxopropanoic acid can induce cytotoxicity in various cancer cell lines. The extent of cytotoxicity is dose-dependent, indicating that higher concentrations of the compound lead to increased cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 18.5 | Inhibition of proliferation |

The mechanisms by which 3-(3-Methylbutoxy)-3-oxopropanoic acid exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotection, the compound was administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death, supporting its potential use in treating conditions like Alzheimer's disease.

- Hepatoprotective Activity : Another investigation assessed the hepatoprotective effects of the compound in models exposed to hepatotoxic agents. The results showed that treatment with 3-(3-Methylbutoxy)-3-oxopropanoic acid reduced liver enzyme levels, suggesting a protective role against liver damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.